Barbital Exhibits a 3.3-Fold Longer Duration of Gastrointestinal Depression Than Pentobarbital at Equipotent Hypnotic Doses
In a direct head-to-head comparison in trained, unanesthetized dogs, barbital produced the longest duration of gastrointestinal depression among tested barbiturates when administered at doses that produced equal degrees of hypnosis [1]. The duration of visceral depression was set to a baseline of 1.0 for barbital. In the same assay, the duration for pentobarbital was measured at 0.3 and for amytal (amobarbital) at 0.6. This translates to barbital having a 3.3-fold longer duration of gastrointestinal depression than pentobarbital and a 1.7-fold longer duration than amobarbital for a comparable level of CNS sedation. Furthermore, when expressing the ratio between the duration of hypnosis and the persistence of gastro-intestinal depression, pentobarbital at small to medium dosages showed a ratio of 0.25 to 0.33, while for anesthetic doses of barbital this ratio was only 0.08, demonstrating a significantly more prolonged peripheral effect relative to its central hypnotic action.
| Evidence Dimension | Duration of Gastrointestinal Depression |
|---|---|
| Target Compound Data | Baseline duration index = 1.0 |
| Comparator Or Baseline | Pentobarbital: 0.3; Amobarbital (Amytal): 0.6 |
| Quantified Difference | Barbital duration is 3.3x longer than pentobarbital; 1.7x longer than amobarbital |
| Conditions | Intravenous administration in trained, unanesthetized dogs; doses producing equal degrees of hypnosis; visceral activity measured by balloon method. |
Why This Matters
This quantifiable, longer peripheral effect profile is critical for researchers designing experiments where a prolonged, stable baseline of organ depression is required, and substituting pentobarbital would introduce a significant temporal confound.
- [1] Gruber CM Jr, et al. Correlation of visceral and somatic activity following administration of hypnotics (A) barbital compounds, and (B) tribromethanol (avertin-crystals and fluid). J Pharmacol Exp Ther. 1945 Feb;83(1):21-33. View Source
